molecular formula C17H16Cl2F4O3 B13828649 (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3

(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3

Cat. No.: B13828649
M. Wt: 418.2 g/mol
InChI Key: MWFQAAWRPDRKDG-CNRQAUTJSA-N
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Description

Meperfluthrin-d3 is a stable isotope-labeled compound, specifically a deuterated form of meperfluthrin. It is a synthetic pyrethroid insecticide known for its high efficacy in controlling mosquito populations. The molecular formula of meperfluthrin-d3 is C17H13D3Cl2F4O3, and it has a molecular weight of 418.23 . This compound is primarily used in scientific research to study the behavior and metabolism of pyrethroid insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meperfluthrin-d3 involves the reaction of (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a solvent that facilitates halogen hydride overflow . The reaction is carried out under conditions that allow for the removal of solvents by negative pressure, resulting in the formation of meperfluthrin-d3. The process is designed to be clean and efficient, minimizing the generation of waste products .

Industrial Production Methods

Industrial production of meperfluthrin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently. The production method emphasizes high product yield, simple process flow, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Meperfluthrin-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Meperfluthrin-d3

Meperfluthrin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research. This labeling allows for precise tracking and analysis of the compound’s behavior and metabolism in various environments. Additionally, its high efficacy and low toxicity make it a preferred choice for developing safer and more effective insecticides .

Properties

Molecular Formula

C17H16Cl2F4O3

Molecular Weight

418.2 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3

InChI Key

MWFQAAWRPDRKDG-CNRQAUTJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)F)F

Canonical SMILES

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C

Origin of Product

United States

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